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Compound of Interest

Compound Name: Trimethyl phosphite

Cat. No.: B108974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectroscopic characteristics of trimethyl phosphite against two common

alternatives, triethyl phosphite and triphenyl phosphite. The data presented is supported by

established experimental protocols and visualized through a clear signaling pathway diagram.

Performance Comparison of Phosphites using NMR
Spectroscopy
The structural differences between trimethyl phosphite, triethyl phosphite, and triphenyl

phosphite are clearly reflected in their respective ¹H and ¹³C NMR spectra. Variations in

chemical shifts (δ) and phosphorus-carbon/proton coupling constants (J) provide a unique

fingerprint for each molecule.

Below is a summary of the key NMR spectral parameters for these compounds.
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Compound Nucleus
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Trimethyl

Phosphite
¹H ~3.5 Doublet ³JP-H ≈ 10.5

¹³C

Data not readily

available in

searched

literature

(d)
²JP-C not readily

available

Triethyl

Phosphite
¹H

δ(CH₃) ≈ 1.2,

δ(CH₂) ≈ 3.9

Triplet, Doublet

of Quartets

³JH-H ≈ 7.0, ³JP-

H ≈ 8.0

¹³C
δ(CH₃) ≈ 16.3,

δ(CH₂) ≈ 58.5
Doublet, Doublet

³JP-C ≈ 5.0, ²JP-

C ≈ 6.0

Triphenyl

Phosphite
¹H ~7.2-7.4 Multiplet -

¹³C

δ(C-O) ≈ 151,

δ(ortho) ≈ 121,

δ(meta) ≈ 129,

δ(para) ≈ 125

Doublet, Doublet,

Singlet, Singlet

²JP-C ≈ 8.0, ³JP-

C ≈ 2.0

It is important to note that the exact chemical shifts can vary slightly depending on the solvent

and concentration used.

Experimental Protocols
The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C

NMR spectra for small organic molecules like phosphites.

Sample Preparation

Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the

NMR spectrum.
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Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.

Chloroform-d (CDCl₃) is a common choice for phosphites.

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the

compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR, and 20-100 mg for ¹³C NMR.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended

for better signal dispersion and resolution.

¹H NMR Parameters:

Pulse Sequence: A standard single-pulse sequence is typically used.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

¹³C NMR Parameters:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum and enhance the signal-to-noise ratio.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for

¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing
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Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a

frequency-domain spectrum using a Fourier transform.

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are

in the absorptive mode.

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

Integration: The relative areas of the peaks are determined by integration to provide

information about the relative number of protons.

Visualization of Spin-Spin Coupling
The following diagram illustrates the key spin-spin coupling interaction in trimethyl phosphite,

which gives rise to the characteristic doublet observed in its ¹H NMR spectrum.

³¹P nucleus ¹H nuclei (methyl protons)³JPH ≈ 10.5 Hz

³JHP ≈ 10.5 Hz

Spin-spin coupling in trimethyl phosphite.

Click to download full resolution via product page

Caption: Spin-spin coupling in trimethyl phosphite.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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